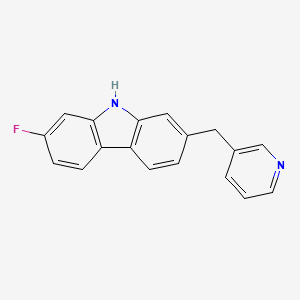

Carbazole derivative 1

Description

Structure

3D Structure

Properties

IUPAC Name |

2-fluoro-7-(pyridin-3-ylmethyl)-9H-carbazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H13FN2/c19-14-4-6-16-15-5-3-12(8-13-2-1-7-20-11-13)9-17(15)21-18(16)10-14/h1-7,9-11,21H,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LFCQNAOJQWIHSR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)CC2=CC3=C(C=C2)C4=C(N3)C=C(C=C4)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H13FN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

276.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Technical Guide to the Synthesis and Characterization of Novel Carbazole Derivatives

For Researchers, Scientists, and Drug Development Professionals

Carbazole, a tricyclic aromatic heterocycle, serves as a pivotal structural motif in a multitude of biologically active compounds and advanced functional materials.[1][2] Its rigid, electron-rich structure provides a versatile scaffold that can be readily functionalized, allowing for the fine-tuning of its electronic, photophysical, and pharmacological properties.[3][4] This guide offers an in-depth overview of contemporary synthetic strategies and characterization methodologies for novel carbazole derivatives, tailored for professionals in research and drug development.

I. Synthesis of Novel Carbazole Derivatives

The construction of the carbazole nucleus has evolved from classical methods to modern, highly efficient catalytic systems. The choice of synthetic route often depends on the desired substitution pattern and the availability of starting materials.

Key Synthetic Strategies:

-

Classical Methods: Traditional approaches like the Borsche–Drechsel cyclization, Graebe–Ullmann reaction, and Cadogan cyclization have been foundational in carbazole synthesis.[1][5][6]

-

Transition-Metal Catalyzed Cross-Coupling: Modern organic synthesis heavily relies on palladium-catalyzed reactions. The Buchwald-Hartwig amination, for instance, is a powerful method for forming the key C-N bond in the carbazole ring system.[7][8] The Ullmann condensation has also been adapted for modern use with copper and palladium catalysts.[9][10][11]

-

C-H Activation and Annulation: Recent advancements have focused on intramolecular C-H activation and annulation reactions.[5][12] These methods offer high atom economy and allow for the construction of complex carbazole frameworks from simpler precursors.[13] Gold- and rhodium-catalyzed benzannulation reactions are prominent examples of this efficient approach.[12]

Below are detailed protocols for two of the most pivotal synthetic methodologies.

Experimental Protocol 1: Ullmann Condensation for N-Arylcarbazole Synthesis

This protocol describes a copper-catalyzed Ullmann-type C-N cross-coupling reaction to synthesize N-heteroarylcarbazoles.

Materials:

-

Carbazole derivative

-

2-Bromopyridine derivative

-

Copper(I) chloride (CuCl)

-

1-methyl-imidazole

-

Lithium tert-butoxide (t-BuOLi)

-

Toluene (anhydrous)

-

Nitrogen or Argon gas supply

Procedure:

-

To an oven-dried reaction vessel, add the carbazole (1.0 mmol), 2-bromopyridine derivative (1.2 mmol), CuCl (0.1 mmol, 10 mol%), and t-BuOLi (2.0 mmol).

-

Seal the vessel and evacuate and backfill with an inert gas (Nitrogen or Argon) three times.

-

Add anhydrous toluene (5 mL) and 1-methyl-imidazole (0.2 mmol, 20 mol%) via syringe.

-

Heat the reaction mixture to 110 °C and stir for 24 hours.

-

After completion (monitored by TLC), cool the mixture to room temperature.

-

Dilute the mixture with ethyl acetate and filter through a pad of Celite.

-

Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate.

-

Concentrate the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield the desired N-heteroarylcarbazole.[10]

Experimental Protocol 2: Buchwald-Hartwig Amination for Carbazole Synthesis

This protocol outlines the synthesis of carbazoles via a palladium-catalyzed intramolecular Buchwald-Hartwig amination.

Materials:

-

2-Amino-2'-halobiphenyl precursor

-

Palladium(II) acetate (Pd(OAc)₂)

-

A suitable phosphine ligand (e.g., SPhos, XPhos)

-

A strong base (e.g., sodium tert-butoxide, NaOtBu)

-

Anhydrous solvent (e.g., toluene or dioxane)

-

Nitrogen or Argon gas supply

Procedure:

-

In a glovebox or under an inert atmosphere, combine the 2-amino-2'-halobiphenyl (1.0 mmol), Pd(OAc)₂ (1-5 mol%), and the phosphine ligand (1-5 mol%) in an oven-dried Schlenk tube.

-

Add the base (1.5-2.0 mmol).

-

Add the anhydrous solvent (5-10 mL).

-

Seal the tube and heat the mixture to 80-120 °C with vigorous stirring.

-

Monitor the reaction progress using TLC or GC-MS. The reaction is typically complete within 12-24 hours.

-

Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.

-

Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).

-

Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

-

Purify the residue by flash column chromatography to afford the pure carbazole derivative.[7][14]

Logical Relationships in Carbazole Synthesis

Caption: General synthetic pathways to novel carbazole derivatives.

II. Characterization of Novel Carbazole Derivatives

A comprehensive characterization is essential to confirm the structure and purity of the synthesized derivatives and to understand their physicochemical properties.

Standard Characterization Techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to elucidate the molecular structure by analyzing the chemical environment of hydrogen and carbon atoms.[15]

-

Mass Spectrometry (MS): Provides information about the molecular weight and fragmentation pattern, confirming the molecular formula.[15]

-

Fourier-Transform Infrared (FT-IR) Spectroscopy: Identifies the functional groups present in the molecule based on their characteristic vibrational frequencies.[15]

-

UV-Visible (UV-Vis) Spectroscopy: Used to study the electronic absorption properties of the carbazole derivatives, which is crucial for applications in organic electronics.[16]

-

Fluorescence Spectroscopy: Measures the emission properties of the compounds, providing data on photoluminescence quantum yields (PLQY), which is vital for materials used in OLEDs.[16][17]

-

Cyclic Voltammetry (CV): An electrochemical technique used to determine the redox properties, including HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energy levels.[4][16]

-

Thermal Analysis (TGA/DSC): Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are used to assess the thermal stability of the compounds.[15][18]

Experimental Protocol 3: Characterization via ¹H NMR

Instrument:

-

BRUKER AVANCE III 600 MHz NMR spectrometer or equivalent.[15]

Procedure:

-

Dissolve approximately 5-10 mg of the purified carbazole derivative in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).[15]

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), if required.[15]

-

Transfer the solution to a standard 5 mm NMR tube.

-

Place the tube in the NMR spectrometer and acquire the ¹H spectrum.

-

Process the resulting Free Induction Decay (FID) data by applying Fourier transformation, phase correction, and baseline correction.

-

Integrate the signals and assign the chemical shifts (in ppm) relative to the internal standard.

Experimental Protocol 4: Characterization via Cyclic Voltammetry (CV)

Instrument:

-

A standard three-electrode potentiostat.

Procedure:

-

Prepare a solution of the carbazole derivative (approx. 1 mM) in a suitable solvent (e.g., dichloromethane, acetonitrile) containing a supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate, TBAPF₆).

-

Set up the electrochemical cell with a working electrode (e.g., glassy carbon or platinum), a reference electrode (e.g., Ag/AgCl or SCE), and a counter electrode (e.g., platinum wire).[16]

-

Purge the solution with an inert gas (e.g., nitrogen or argon) for 10-15 minutes to remove dissolved oxygen.

-

Scan the potential from an initial value to a final value and back again. The scan rate is typically set between 50 and 100 mV/s.

-

Record the resulting voltammogram (current vs. potential).

-

From the onset oxidation potential (E_ox), the HOMO energy level can be estimated using the empirical formula: HOMO = -[E_ox (vs. Fc/Fc⁺) + 4.8] eV.[16] The LUMO can be subsequently calculated from the optical band gap (E_g) obtained from UV-Vis spectroscopy (LUMO = HOMO + E_g).[16]

Workflow for Characterization

Caption: Workflow for structural and property characterization.

III. Quantitative Data Presentation

The following tables summarize representative quantitative data for novel carbazole derivatives, compiled from recent literature.

Table 1: Synthetic Yields of Selected Novel Carbazole Derivatives

| Synthesis Method | Starting Materials | Product Type | Yield (%) | Reference |

| Ullmann Reaction | 9H-carbazole, 1,3-dibromobenzene | 9-(3,5-Dibromophenyl)-9H-carbazole | 50% | [16] |

| Suzuki-Miyaura Coupling | 9-(4-bromophenyl)-9H-carbazole, Fluoren-2-ylboronic acid | 9-(4-(9H-Fluoren-2-yl)phenyl)-9H-carbazole | 65% | [16] |

| Gold-Catalyzed Benzannulation | Substituted Indoles | Functionalized Carbazoles | 60-85% | [12] |

| Rhodium-Catalyzed C-H Activation | Azidobiphenyls | Substituted Carbazoles | 65-98% | [19] |

| Molybdenum-Catalyzed Cyclization | Disubstituted Nitrobiphenyls | Carbazole Derivatives | 70-87% | [19] |

Table 2: Spectroscopic and Electrochemical Properties of Representative Carbazole Derivatives

| Compound Class | λ_abs (nm) | λ_em (nm) | HOMO (eV) | LUMO (eV) | E_g (optical, eV) | Reference |

| Carbazole-Fluorene Monomer | 330, 344, 383 | 415 | -5.65 | -2.46 | 3.19 | [16] |

| Indeno[2,1-b]carbazole | 374 | 443 (in film) | -5.62 | -2.33 | 3.29 | [20] |

| Carbazole-Imidazole Derivative | 350-370 | 420-440 | -5.8 | -2.8 | 3.0 | [21] |

| Carbazole-Thiazole Dyes | ~400 | ~500 | -5.3 to -5.5 | -2.3 to -2.5 | ~2.8-3.0 | [22] |

IV. Structure-Activity Relationships and Applications

The functionalization of the carbazole core at its various positions (N-9, C-3, C-6, etc.) allows for systematic modification of its properties.[4]

-

In Medicinal Chemistry: Carbazole derivatives exhibit a wide range of biological activities, including antimicrobial, anticancer, antioxidant, and neuroprotective properties.[23][24][25] For instance, N-substitution is often explored to enhance therapeutic potential against neurological disorders and cell proliferation.[23] The introduction of groups like piperazine or oxadiazole has been shown to impart significant antibacterial or cytotoxic effects.[23][26]

-

In Organic Electronics: Carbazoles are cornerstone materials for organic electronics due to their excellent hole-transporting properties, high thermal stability, and high photoluminescence quantum yields.[3][20][27] They are widely used as host materials for phosphorescent emitters in OLEDs and as building blocks for thermally activated delayed fluorescence (TADF) emitters.[3][20] Attaching electron-donating or electron-withdrawing groups can tune the energy levels (HOMO/LUMO) and emission color.[21]

Signaling Pathway and Structure-Activity Relationship (SAR)

Caption: Impact of structural modifications on carbazole properties.

References

- 1. ijpsjournal.com [ijpsjournal.com]

- 2. benthamdirect.com [benthamdirect.com]

- 3. mdpi.com [mdpi.com]

- 4. dergipark.org.tr [dergipark.org.tr]

- 5. Update on novel synthetic approaches towards the construction of carbazole nuclei: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. trends-in-carbazole-synthesis-an-update-2013-2023 - Ask this paper | Bohrium [bohrium.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 9. A Palladium-Catalyzed Ullmann Cross-Coupling/Reductive Cyclization Route to the Carbazole Natural Products 3-Methyl-9H-carbazole, Glycoborine, Glycozoline, Clauszoline K, Mukonine, and Karapinchamine A [openresearch-repository.anu.edu.au]

- 10. pubs.acs.org [pubs.acs.org]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Update on novel synthetic approaches towards the construction of carbazole nuclei: a review - RSC Advances (RSC Publishing) DOI:10.1039/D3RA07270C [pubs.rsc.org]

- 13. Recent advances in the synthesis of carbazoles from indoles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 14. researchgate.net [researchgate.net]

- 15. Preparation and property analysis of antioxidant of carbazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. New conjugated carbazole derivatives: synthesis and photophysical properties catalysed by Pd–Cu@rGO - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 18. researchgate.net [researchgate.net]

- 19. Mini-review on the novel synthesis and potential applications of carbazole and its derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 20. A review of fused-ring carbazole derivatives as emitter and/or host materials in organic light emitting diode (OLED) applications - Materials Chemistry Frontiers (RSC Publishing) DOI:10.1039/D3QM00399J [pubs.rsc.org]

- 21. Derivatives of Imidazole and Carbazole as Bifunctional Materials for Organic Light-Emitting Diodes - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Synthesis, electrochemical, optical and biological properties of new carbazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Recent Developments and Biological Activities of N-Substituted Carbazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 24. [PDF] Recent Developments and Biological Activities of N-Substituted Carbazole Derivatives: A Review | Semantic Scholar [semanticscholar.org]

- 25. Carbazole Derivatives as Potential Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 26. ijrpc.com [ijrpc.com]

- 27. nbinno.com [nbinno.com]

The Evolving Landscape of Carbazole-Based Compounds: A Technical Guide to their Photophysical Properties

For Researchers, Scientists, and Drug Development Professionals

Carbazole and its derivatives have emerged as a cornerstone in the development of advanced organic materials, finding critical applications in optoelectronics and drug development.[1][2] Their inherent electron-rich nature, high thermal stability, and tunable electronic structure make them ideal candidates for organic light-emitting diodes (OLEDs), solar cells, and fluorescent probes.[1][3][4] This technical guide provides an in-depth analysis of the photophysical properties of novel carbazole compounds, offering a comprehensive overview of their characterization, underlying processes, and key data for comparative analysis.

Core Photophysical Properties of Novel Carbazole Derivatives

The performance of carbazole-based materials in various applications is dictated by their photophysical properties. These properties, including absorption and emission wavelengths, quantum efficiency, and excited-state lifetime, are intricately linked to the molecular structure. Strategic functionalization at the N-position or the carbazole ring allows for precise tuning of these characteristics to meet specific application demands.[1]

Below is a summary of photophysical data for a selection of recently developed carbazole compounds, showcasing the diversity of properties achievable through synthetic modification.

| Compound | λ_abs (nm) | λ_em (nm) | Stokes Shift (nm) | Quantum Yield (Φ_F) | Fluorescence Lifetime (τ_F) (ns) | Solvent | Reference |

| Carbazole Dendrimer 1 | 353 | 437 | 84 | 0.89 | 3.91 | Dichloromethane | [5] |

| Carbazole Dendrimer 2 | 346 | 402 | 56 | 0.72 | 2.09 | Dichloromethane | [5] |

| Carbazole Dendrimer 3 | 328 | 386 | 58 | 0.82 | 2.64 | Dichloromethane | [5] |

| Pyridine-Carbazole Acrylonitrile (I) | 380 | 540 | 160 | 0.05 (solid state) | - | Solid State | [6] |

| Pyridine-Carbazole Acrylonitrile (II) | 378 | 540 | 162 | 0.14 (solid state) | - | Solid State | [6] |

| Pyridine-Carbazole Acrylonitrile (III) | 396 | 604 | 208 | 0.006 (solid state) | - | Solid State | [6] |

| Carbazole-Based Dye (D3) | - | - | - | - | - | Various Solvents | [7] |

| Carbazole-Based Dye (D4) | - | - | - | - | - | Various Solvents | [7] |

Note: The table presents a selection of data from the cited literature. For a complete understanding, please refer to the original publications.

Experimental Protocols for Photophysical Characterization

The reliable and reproducible characterization of the photophysical properties of new carbazole compounds is paramount. The following section outlines the standard experimental methodologies employed in the field.

UV-Visible Absorption Spectroscopy

This technique is used to determine the wavelengths at which a molecule absorbs light, providing insights into the electronic transitions.

-

Instrumentation: A dual-beam UV-Vis spectrophotometer is typically used.

-

Sample Preparation: The carbazole compound is dissolved in a spectroscopic grade solvent (e.g., dichloromethane, THF, cyclohexane) to a concentration of approximately 10⁻⁵ to 10⁻⁶ M. The solution is then placed in a 1 cm path length quartz cuvette.

-

Measurement: A baseline is recorded with the cuvette containing the pure solvent. The absorption spectrum of the sample is then recorded over a relevant wavelength range (e.g., 200-800 nm). The wavelength of maximum absorption (λ_abs) is determined from the resulting spectrum.

Fluorescence Spectroscopy

Fluorescence spectroscopy provides information about the emission properties of a molecule after it has absorbed light.

-

Instrumentation: A spectrofluorometer equipped with an excitation source (e.g., Xenon lamp), monochromators for excitation and emission wavelength selection, and a detector (e.g., photomultiplier tube).

-

Sample Preparation: The same solution prepared for UV-Vis absorption measurements can typically be used. The absorbance of the solution at the excitation wavelength should be kept below 0.1 to avoid inner filter effects.

-

Measurement: The sample is excited at its λ_abs, and the emission spectrum is recorded over a wavelength range longer than the excitation wavelength. The wavelength of maximum emission (λ_em) is determined from the spectrum.

Fluorescence Quantum Yield (Φ_F) Determination

The fluorescence quantum yield is a measure of the efficiency of the fluorescence process. It is defined as the ratio of photons emitted to photons absorbed.

-

Relative Method (Comparative Method): This is the most common method. The quantum yield of an unknown sample is determined by comparing its fluorescence intensity to that of a well-characterized standard with a known quantum yield.

-

Standard Selection: The standard should absorb and emit in a similar spectral region as the sample. Common standards include quinine sulfate, fluorescein, and rhodamine 6G.

-

Procedure:

-

Measure the UV-Vis absorption spectra of both the sample and the standard at a series of concentrations.

-

Measure the fluorescence emission spectra of both the sample and the standard, exciting at the same wavelength.

-

The quantum yield is calculated using the following equation: Φ_sample = Φ_std * (I_sample / I_std) * (A_std / A_sample) * (n_sample² / n_std²) where Φ is the quantum yield, I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and n is the refractive index of the solvent.

-

-

Fluorescence Lifetime (τ) Measurement

The fluorescence lifetime is the average time a molecule spends in the excited state before returning to the ground state by emitting a photon.

-

Instrumentation: Time-Correlated Single Photon Counting (TCSPC) is the most widely used technique. It requires a pulsed light source (e.g., laser diode or LED), a fast detector, and timing electronics.

-

Measurement: The sample is excited with a short pulse of light, and the arrival times of the emitted photons are recorded. The fluorescence decay profile is constructed by histogramming these arrival times.

-

Data Analysis: The decay profile is fitted to an exponential function (or a sum of exponentials for more complex systems) to determine the fluorescence lifetime (τ).

Visualizing Key Processes

To better understand the workflow of characterizing these compounds and the fundamental photophysical events, the following diagrams are provided.

Caption: Experimental workflow for characterizing new carbazole compounds.

Caption: Key photophysical processes in a carbazole molecule.

Conclusion

The field of carbazole-based materials continues to expand, driven by the quest for more efficient and stable compounds for a variety of high-tech applications. A thorough understanding and precise measurement of their photophysical properties are crucial for rational molecular design and the advancement of the field. The methodologies and data presented in this guide offer a foundational resource for researchers and professionals working with these versatile molecules. The continued exploration of structure-property relationships will undoubtedly lead to the development of next-generation carbazole derivatives with tailored functionalities for groundbreaking applications.

References

- 1. mdpi.com [mdpi.com]

- 2. The Applications of Carbazole and Carbazole-Related Compounds in Blue Emitting Organic Light-Emitting Diodes [manu56.magtech.com.cn]

- 3. A review of fused-ring carbazole derivatives as emitter and/or host materials in organic light emitting diode (OLED) applications - Materials Chemistry Frontiers (RSC Publishing) DOI:10.1039/D3QM00399J [pubs.rsc.org]

- 4. Advancements in Carbazole-Based Sensitizers and Hole-Transport Materials for Enhanced Photovoltaic Performance - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Synthesis, Characterization and Photophysical Properties of Pyridine-Carbazole Acrylonitrile Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis, photophysical and electrochemical properties of two novel carbazole-based dye molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

electrochemical properties of functionalized carbazole derivatives

An In-depth Technical Guide on the Electrochemical Properties of Functionalized Carbazole Derivatives

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the , which are pivotal in the fields of organic electronics and materials science. The inherent electronic characteristics of the carbazole moiety, combined with the versatility of its functionalization, allow for the precise tuning of its electrochemical behavior, making it a foundational component in various applications.

Introduction to Carbazole Derivatives

Carbazole is a nitrogen-containing heterocyclic compound composed of two benzene rings fused to a central pyrrole ring.[1] This structure imparts significant thermal and chemical stability, good hole-transporting properties, and a high photoluminescence quantum yield.[2] The electrochemical properties of carbazole can be systematically modified by introducing various functional groups at different positions on the carbazole core, particularly at the N-9, C-3, C-6, C-2, and C-7 positions.[3][4] These modifications allow for the fine-tuning of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels, which are critical for charge injection and transport in organic electronic devices.[2][5] Consequently, functionalized carbazole derivatives are extensively used as hole-transporting materials, host materials, and emitters in Organic Light-Emitting Diodes (OLEDs), as well as in solar cells and sensors.[1][2][6]

Core Electrochemical Properties and Their Significance

The electrochemical behavior of functionalized carbazole derivatives is primarily defined by their redox properties, which are characterized by their oxidation and reduction potentials. These potentials are directly related to the HOMO and LUMO energy levels of the molecule.

-

HOMO Level : The energy of the Highest Occupied Molecular Orbital is associated with the molecule's ability to donate an electron (i.e., its ionization potential). In the context of cyclic voltammetry, the HOMO level is determined from the onset potential of the first oxidation peak.[3] A lower (more negative) HOMO energy level indicates a more stable molecule that is more difficult to oxidize.

-

LUMO Level : The energy of the Lowest Unoccupied Molecular Orbital is related to the molecule's ability to accept an electron (i.e., its electron affinity). The LUMO level is often calculated from the HOMO level and the optical band gap (Eg), which is determined from the onset of the UV-Vis absorption spectrum.[3][7] Alternatively, it can be estimated from the onset of the reduction peak in cyclic voltammetry.

-

Electrochemical Band Gap (Eg) : The difference between the HOMO and LUMO energy levels is the electrochemical band gap. This parameter is crucial as it determines the absorption and emission properties of the material and its suitability for specific electronic applications.

The strategic attachment of electron-donating or electron-withdrawing groups to the carbazole core allows for the precise tuning of these energy levels. Electron-donating groups generally raise the HOMO level, while electron-withdrawing groups lower both the HOMO and LUMO levels.[5][8]

Data Presentation: Electrochemical Properties of Selected Carbazole Derivatives

The following table summarizes the key electrochemical data for a selection of functionalized carbazole derivatives, providing a comparative overview of how different substituents affect their electronic properties.

| Compound/Derivative | Functionalization | Eox (V) | Ered (V) | HOMO (eV) | LUMO (eV) | Egopt (eV) | Reference |

| 9-(4-(9H-Fluoren-2-yl)phenyl)-9H-carbazole (IIa) | N-phenyl-fluorene | 0.94 | - | -5.34 | -2.13 | 3.21 | [3] |

| 9-(4-(1,1':4',1''-Terphenyl-4-yl)phenyl)-9H-carbazole (IIIa) | N-phenyl-terphenyl | 1.05 | - | -5.45 | -2.31 | 3.14 | [3] |

| 3,6-di(phenyl)-N-hexylcarbazole | 3,6-diphenyl | - | - | -5.67 | - | - | [5] |

| 3,6-di(p-methoxyphenyl)-N-hexylcarbazole | 3,6-di(p-methoxyphenyl) | - | - | -5.70 | - | - | [5] |

| 3,6-di(p-cyanophenyl)-N-hexylcarbazole | 3,6-di(p-cyanophenyl) | - | - | -6.02 | - | - | [5] |

| 3CNCzOXD | Carbazole-oxadiazole with cyano group | - | - | -5.90 | -2.54 | 3.36 | [7] |

| 4CNCzOXD | Carbazole-oxadiazole with cyano group | - | - | -5.90 | -2.69 | 3.21 | [7] |

Note: Potentials are typically reported versus the Ferrocene/Ferrocenium (Fc/Fc+) redox couple. HOMO and LUMO levels are calculated based on the onset of oxidation potentials and optical band gaps.

Experimental Protocols

Cyclic Voltammetry (CV) is the most common electrochemical technique used to investigate the redox properties of new molecules and determine their electronic characteristics.[3][9]

Detailed Protocol for Cyclic Voltammetry of Carbazole Derivatives

-

Apparatus and Setup :

-

Electrodes :

-

Working Electrode : A material with a wide potential window and good conductivity, such as a glassy carbon (GC), platinum (Pt), or gold (Au) disk electrode, is used.[3][9] The choice of electrode can influence the observed voltammograms.[3]

-

Reference Electrode : A saturated calomel electrode (SCE) or a silver/silver chloride (Ag/AgCl) electrode provides a stable reference potential.[10]

-

Counter (Auxiliary) Electrode : A platinum wire or coil is typically used to complete the electrical circuit.[10]

-

-

Electrolyte Solution :

-

Solvent : A dry, aprotic solvent such as dichloromethane (DCM) or acetonitrile (CH3CN) is used to dissolve the carbazole derivative.[3][10]

-

Supporting Electrolyte : A salt with a large electrochemical window, such as 0.1 M tetrabutylammonium hexafluorophosphate (Bu4NPF6) or tetrabutylammonium perchlorate (TBAP), is added to ensure sufficient conductivity of the solution.[1][3]

-

Analyte Concentration : The carbazole derivative is typically prepared at a concentration in the range of 10-4 to 10-3 M.[10][11]

-

-

Experimental Procedure :

-

The electrolyte solution is thoroughly degassed with an inert gas (e.g., nitrogen or argon) for 15-20 minutes to remove dissolved oxygen, which can interfere with the measurements. An inert atmosphere is maintained over the solution throughout the experiment.[10]

-

The potential is scanned from an initial value to a final value and then back. The scan rate (e.g., 50 mV/s) is controlled by the potentiostat.[3][11]

-

The ferrocene/ferrocenium (Fc/Fc+) redox couple is often used as an internal standard for calibrating the potential scale.[3]

-

-

Data Analysis and Calculation of HOMO/LUMO Levels :

-

The onset oxidation potential (Eoxonset) and onset reduction potential (Eredonset) are determined from the cyclic voltammogram.

-

The HOMO energy level is calculated using the following empirical formula, assuming the energy level of Fc/Fc+ is -4.8 eV or -5.1 eV relative to the vacuum level:

-

HOMO (eV) = -[Eoxonset vs Fc/Fc+ + 4.8] or HOMO (eV) = -[Eoxonset vs Fc/Fc+ + 5.1]

-

-

The optical band gap (Egopt) is determined from the onset wavelength (λonset) of the UV-Vis absorption spectrum using the formula: Egopt (eV) = 1240 / λonset (nm) .[3]

-

The LUMO energy level is then calculated as: LUMO (eV) = HOMO + Egopt .[7]

-

Visualizations

The following diagrams illustrate key concepts related to the structure and analysis of functionalized carbazole derivatives.

Caption: Common functionalization sites on the carbazole core.

Caption: Workflow for electrochemical analysis of carbazoles.

Caption: Influence of substituents on HOMO/LUMO energy levels.

Conclusion

The are fundamental to their successful application in organic electronics. The ability to systematically tune their HOMO and LUMO energy levels through synthetic modification allows for the rational design of materials with tailored charge injection, transport, and optical properties.[3][5] Cyclic voltammetry stands as the primary tool for characterizing these properties, providing essential data for predicting device performance. As research continues, the development of novel carbazole derivatives with optimized electrochemical characteristics will undoubtedly drive further advancements in OLEDs, photovoltaics, and other emerging electronic technologies.

References

- 1. mdpi.com [mdpi.com]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Carbazole derivatives as electron transport and n-type acceptor materials for efficient organic light-emitting devices - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. dergipark.org.tr [dergipark.org.tr]

- 10. iieta.org [iieta.org]

- 11. pubs.acs.org [pubs.acs.org]

The Diverse Biological Activities of Carbazole-Based Molecules: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The carbazole nucleus, a tricyclic aromatic scaffold, has emerged as a "privileged" structure in medicinal chemistry, underpinning the development of a wide array of biologically active molecules.[1] Its unique electronic properties and rigid, planar structure provide an ideal framework for designing compounds that can interact with various biological targets with high affinity and specificity. This technical guide provides an in-depth exploration of the multifaceted biological activities of carbazole-based molecules, with a focus on their anticancer, antimicrobial, antiviral, and neuroprotective properties. This document summarizes key quantitative data, details common experimental protocols, and visualizes relevant biological pathways and workflows to serve as a comprehensive resource for researchers in the field.

Anticancer Activity of Carbazole Derivatives

Carbazole derivatives have demonstrated significant potential as anticancer agents, with several compounds advancing to clinical trials and a few receiving FDA approval for cancer treatment.[2] Their mechanisms of action are diverse and include the inhibition of key enzymes involved in cell proliferation and survival, disruption of microtubule dynamics, and the induction of apoptosis.

Quantitative Anticancer Activity Data

The cytotoxic effects of various carbazole derivatives have been evaluated against a range of cancer cell lines. The half-maximal inhibitory concentration (IC50) is a common metric used to quantify the potency of these compounds. A selection of reported IC50 values is presented in Table 1.

| Compound Class | Derivative Example | Cancer Cell Line | IC50 (µM) | Reference |

| Pyrano[3,2-c]carbazoles | Derivative 30a-d (unspecified) | MDA-MB-231 (Breast) | 0.43 - 8.05 | |

| K562 (Leukemia) | 0.43 - 8.05 | |||

| A549 (Lung) | 0.43 - 8.05 | |||

| HeLa (Cervical) | 0.43 - 8.05 | |||

| Tetrahydrocarbazoles | Compound 3 (unspecified) | Calu1 (Lung) | 0.0025 | |

| Carbazole-based Thiazoles | 3f (4-(4-bromophenyl)-2-(2-((9-ethyl-9H-carbazol-3-yl)methylene)hydrazinyl)thiazole) | A549 (Lung) | Significant | [3] |

| 3g (2-(2-((9-ethyl-9H-carbazol-3-yl)methylene)hydrazinyl)-4-(4-nitrophenyl)thiazole) | MCF-7 (Breast) | Significant | [3] | |

| HT29 (Colon) | Significant | [3] | ||

| Indolocarbazoles | SL-3-19 (unspecified) | HepG2 (Liver) | 0.012 | |

| MCF-7 (Breast) | 0.014 | |||

| Pyrrolocarbazoles | 29, 30, 31 (unspecified) | PA1 (Ovarian) | 8 - 20 | [4] |

| PC3 (Prostate) | 8 - 20 | [4] | ||

| DU145 (Prostate) | 8 - 20 | [4] |

Table 1: Selected Anticancer Activities of Carbazole Derivatives. This table summarizes the IC50 values of various carbazole-based compounds against different cancer cell lines, highlighting their potential as cytotoxic agents.

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess the cytotoxic effects of compounds on cancer cells.

Principle: Metabolically active cells possess mitochondrial dehydrogenases that reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Detailed Protocol:

-

Cell Seeding:

-

Harvest cancer cells from culture and perform a cell count.

-

Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.

-

Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare serial dilutions of the carbazole-based test compounds in culture medium.

-

Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic drug).

-

Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.

-

-

MTT Addition and Incubation:

-

Prepare a stock solution of MTT in phosphate-buffered saline (PBS) at 5 mg/mL.

-

Add 10 µL of the MTT solution to each well.

-

Incubate the plate for 2-4 hours at 37°C, allowing the formazan crystals to form.

-

-

Formazan Solubilization and Absorbance Measurement:

-

Carefully remove the medium from each well without disturbing the formazan crystals.

-

Add 100 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO) or a solution of SDS in HCl, to each well to dissolve the formazan crystals.

-

Gently shake the plate to ensure complete dissolution.

-

Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability for each treatment group relative to the vehicle control.

-

Plot the percentage of cell viability against the compound concentration and determine the IC50 value using a suitable software.

-

Signaling Pathway: Inhibition of STAT3 by Carbazole Derivatives

The Signal Transducer and Activator of Transcription 3 (STAT3) is a key signaling protein that is often constitutively activated in many types of cancer, promoting cell proliferation, survival, and angiogenesis. Several carbazole derivatives have been identified as inhibitors of the STAT3 signaling pathway.

Caption: Inhibition of the STAT3 signaling pathway by carbazole derivatives.

Antimicrobial Activity of Carbazole-Based Molecules

Carbazole derivatives have demonstrated broad-spectrum antimicrobial activity against a variety of pathogenic bacteria and fungi, including drug-resistant strains.[5] The introduction of different substituents on the carbazole ring has a significant impact on their antimicrobial potency.

Quantitative Antimicrobial Activity Data

The minimum inhibitory concentration (MIC) is the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism. Table 2 presents a summary of the MIC values for selected carbazole derivatives.

| Compound Class | Derivative Example | Microorganism | MIC (µg/mL) | Reference |

| Guanidine-containing Carbazoles | 49p (unspecified) | Staphylococcus aureus (MRSA) | 0.78 - 1.56 | [5] |

| Carbazole-Oxadiazoles | 53c (unspecified) | Candida albicans | 0.625 | [5] |

| Carbazole-Acylhydrazides | 52a (unspecified) | Escherichia coli | 1.25 | [5] |

| Natural Carbazole Alkaloids | Mahanine | Staphylococcus aureus | 25 | [6] |

| Streptococcus pyogenes | 25 | [6] | ||

| Dihydrotriazine Carbazoles | 8f (unspecified) | Staphylococcus aureus (MRSA) | 0.5 - 2 | [7] |

| 9d (unspecified) | Escherichia coli | 0.5 - 2 | [7] |

Table 2: Selected Antimicrobial Activities of Carbazole Derivatives. This table showcases the minimum inhibitory concentrations (MICs) of various carbazole-based compounds against different pathogenic microorganisms.

Experimental Protocol: Broth Microdilution for MIC Determination

The broth microdilution method is a standard laboratory procedure for determining the MIC of an antimicrobial agent.

Principle: A standardized suspension of the test microorganism is exposed to serial dilutions of the antimicrobial agent in a liquid growth medium. The MIC is the lowest concentration of the agent that prevents visible growth.

Detailed Protocol:

-

Preparation of Antimicrobial Stock Solution:

-

Dissolve the carbazole derivative in a suitable solvent (e.g., DMSO) to prepare a high-concentration stock solution.

-

-

Preparation of Inoculum:

-

Culture the test microorganism on an appropriate agar medium.

-

Prepare a bacterial or fungal suspension in sterile saline or broth and adjust its turbidity to match a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).

-

Dilute this suspension to the final working concentration (e.g., 5 x 10^5 CFU/mL) in the appropriate broth medium.

-

-

Serial Dilution in Microtiter Plate:

-

Dispense the broth medium into the wells of a 96-well microtiter plate.

-

Perform a two-fold serial dilution of the antimicrobial stock solution across the wells of the plate.

-

-

Inoculation and Incubation:

-

Inoculate each well with the standardized microbial suspension.

-

Include a positive control (microorganism with no antimicrobial agent) and a negative control (broth medium only).

-

Incubate the plate at the appropriate temperature (e.g., 37°C for bacteria) for a specified period (e.g., 18-24 hours).

-

-

Determination of MIC:

-

After incubation, visually inspect the wells for turbidity (growth).

-

The MIC is the lowest concentration of the antimicrobial agent in which there is no visible growth.

-

Antiviral Activity of Carbazole Derivatives

Carbazole-based compounds have also been investigated for their antiviral properties against a range of viruses, including human immunodeficiency virus (HIV), hepatitis C virus (HCV), and porcine epidemic diarrhea virus (PEDV).[8][9]

Quantitative Antiviral Activity Data

The antiviral activity is often expressed as the half-maximal effective concentration (EC50), which is the concentration of a drug that gives half-maximal response.

| Compound Class | Derivative Example | Virus | EC50 (µg/mL) | Reference |

| Pyrido[4,3-c]carbazoles | 1 (5-methoxy-7-methyl-7H-pyrido[4,3-c]carbazole) | HIV | 0.0054 | [8] |

| Indolocarbazoles | Arcyriaflavin A | HCMV | - | [8] |

| Tetrahydrocarbazoles | GSK983 | Adenovirus, Polyoma virus, HPV, EBV | 0.005 - 0.02 (nM) | [8] |

Table 3: Selected Antiviral Activities of Carbazole Derivatives. This table highlights the EC50 values of specific carbazole-based compounds against various viruses.

Experimental Workflow: Cell-Based Antiviral Screening

A common workflow for screening compounds for antiviral activity involves cell-based assays that measure the inhibition of viral replication.

Caption: A generalized workflow for cell-based antiviral screening of carbazole compounds.

Neuroprotective Effects of Carbazole-Based Molecules

Emerging research has highlighted the neuroprotective potential of carbazole derivatives, suggesting their utility in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.[7][10] Their mechanisms of action include antioxidant effects, inhibition of apoptosis, and promotion of neuroregeneration.

Quantitative Neuroprotective Activity Data

The neuroprotective effects can be quantified by measuring the ability of a compound to protect neuronal cells from various toxins.

| Compound Class | Derivative Example | Neuroprotective Assay | EC50 (µM) | Reference |

| N-substituted Carbazoles | 60 (2-phenyl-9-(p-tolyl)-9H-carbazole) | Protection of HT22 cells from glutamate/homocysteic acid | 3 | [10] |

| Carbazole Alkaloids | 1-16 (from Clausena lansium) | Protection of SH-SY5Y cells from 6-hydroxydopamine | 0.36 - 10.69 | [10] |

Table 4: Selected Neuroprotective Activities of Carbazole Derivatives. This table presents the effective concentrations of carbazole-based compounds in protecting neuronal cells from toxic insults.

Experimental Protocol: Neuroprotection Assay in SH-SY5Y Cells

The human neuroblastoma SH-SY5Y cell line is a common in vitro model for studying neuroprotective effects.

Principle: SH-SY5Y cells are treated with a neurotoxin to induce cell death. The ability of a test compound to prevent this cell death is a measure of its neuroprotective activity.

Detailed Protocol:

-

Cell Culture and Differentiation (Optional):

-

Culture SH-SY5Y cells in a suitable medium.

-

For some studies, cells can be differentiated into a more neuron-like phenotype by treatment with agents like retinoic acid.

-

-

Compound Pre-treatment:

-

Seed the cells in a 96-well plate.

-

Pre-treat the cells with various concentrations of the carbazole derivative for a specified period (e.g., 1-24 hours).

-

-

Induction of Neurotoxicity:

-

Expose the cells to a neurotoxin such as 6-hydroxydopamine (6-OHDA) or hydrogen peroxide (H2O2) to induce oxidative stress and cell death.

-

-

Assessment of Cell Viability:

-

After the toxin exposure period, assess cell viability using an appropriate method, such as the MTT assay described previously.

-

-

Data Analysis:

-

Calculate the percentage of neuroprotection conferred by the carbazole derivative at each concentration compared to the toxin-treated control.

-

Determine the EC50 value for neuroprotection.

-

Conclusion

Carbazole-based molecules represent a rich and diverse class of compounds with a wide spectrum of biological activities. Their demonstrated efficacy as anticancer, antimicrobial, antiviral, and neuroprotective agents underscores their importance in drug discovery and development. This technical guide has provided a comprehensive overview of their biological activities, supported by quantitative data, detailed experimental protocols, and visualizations of key pathways and workflows. It is intended to serve as a valuable resource for researchers and scientists working to harness the therapeutic potential of this remarkable chemical scaffold. Further research into the synthesis of novel carbazole derivatives and the elucidation of their precise mechanisms of action will undoubtedly lead to the development of new and improved therapeutic agents for a variety of diseases.

References

- 1. STAT3 pathway in cancers: Past, present, and future - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Two-color in vitro assay to visualize and quantify microtubule shaft dynamics - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchportal.ukhsa.gov.uk [researchportal.ukhsa.gov.uk]

- 6. researchgate.net [researchgate.net]

- 7. Antimicrobial Susceptibility Testing (Microdilution Technique) – NC DNA Day Blog [ncdnadayblog.org]

- 8. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]

- 9. biorxiv.org [biorxiv.org]

- 10. researchgate.net [researchgate.net]

Crystal Structure Analysis of Two Bioactive Carbazole Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the crystal structures of two recently synthesized carbazole derivatives: ethyl 9-(benzenesulfonyl)-2-(4-fluoro-2-nitrophenyl)-6-methoxy-9H-carbazole-3-carboxylate (Compound I) and 12-(benzenesulfonyl)-12H-quinolino[4,3-b]carbazole (Compound II). The document details the crystallographic data, experimental protocols for their synthesis and crystal structure determination, and explores the potential signaling pathways implicated in their biological activity, particularly in the context of cancer research.

Data Presentation: Crystallographic Data

The single-crystal X-ray diffraction analysis of the two carbazole derivatives yielded precise data on their three-dimensional structures. The key crystallographic parameters are summarized in the tables below for facile comparison.

Table 1: Crystal Data and Structure Refinement for Compound I and Compound II.

| Parameter | Compound I (C₂₈H₂₁FN₂O₇S) | Compound II (C₂₅H₁₆N₂O₂S) |

| Crystal system | Triclinic | Monoclinic |

| Space group | P-1 | P2₁/c |

| a (Å) | 8.1589 (9) | 10.1323 (10) |

| b (Å) | 12.2053 (13) | 16.0345 (16) |

| c (Å) | 12.9129 (13) | 12.2891 (12) |

| α (°) | 101.569 (4) | 90 |

| β (°) | 93.086 (4) | 108.789 (4) |

| γ (°) | 92.481 (4) | 90 |

| Volume (ų) | 1250.3 (2) | 1888.8 (3) |

| Z | 2 | 4 |

| Calculated density (Mg m⁻³) | 1.458 | 1.482 |

| Absorption coeff. (mm⁻¹) | 0.203 | 0.211 |

| F(000) | 572 | 880 |

| Crystal size (mm³) | 0.28 x 0.25 x 0.22 | 0.27 x 0.24 x 0.22 |

| Theta range for data collection (°) | 2.05 to 26.37 | 2.15 to 26.37 |

| Reflections collected | 10098 | 15159 |

| Independent reflections | 5057 [R(int) = 0.034] | 3828 [R(int) = 0.041] |

| Final R indices [I > 2sigma(I)] | R1 = 0.054, wR2 = 0.151 | R1 = 0.048, wR2 = 0.129 |

| R indices (all data) | R1 = 0.076, wR2 = 0.168 | R1 = 0.069, wR2 = 0.142 |

Table 2: Selected Dihedral Angles for Compound I and Compound II. [1]

| Dihedral Angle (°C) | Compound I | Compound II |

| Carbazole ring system and benzenesulfonyl ring | 79.7 (2) | 88.2 (2) |

| Carbazole ring system and nitrophenyl ring (I) / isoquinoline moiety (II) | 66.1 (2) | 1.3 (2) |

| Benzenesulfonyl ring and nitrophenyl ring (I) / isoquinoline moiety (II) | 17.8 (2) | 87.9 (2) |

Experimental Protocols

Synthesis and Crystallization

Synthesis of Ethyl 9-(benzenesulfonyl)-2-(4-fluoro-2-nitrophenyl)-6-methoxy-9H-carbazole-3-carboxylate (Compound I) [2]

To a solution of ethyl (E)-3-{2-[(E)-4-fluoro-2-nitrostyryl]-5-methoxy-1-(benzenesulfonyl)-1H-indol-3-yl}acrylate (3.0 g) in xylenes (100 mL), manganese dioxide (MnO₂, 2.5 g) was added. The reaction mixture was refluxed for 12 hours. Following this, the mixture was filtered through a celite pad and washed with hot xylenes (2 x 10 mL). The combined filtrate was concentrated under reduced pressure and then triturated with methanol to yield Compound I as a pale-yellow solid (2.46 g, 85% yield). Single crystals suitable for X-ray diffraction were obtained by recrystallization from ethanol.[2]

Synthesis of 12-(benzenesulfonyl)-12H-quinolino[4,3-b]carbazole (Compound II) [2]

To a solution of 2-(2-nitrophenyl)-9-(benzenesulfonyl)-9H-carbazole-3-carbaldehyde (1.0 g) in dry tetrahydrofuran (THF, 50 mL), Raney-Ni (2.0 g) was carefully added. The reaction mixture was stirred at room temperature for 3 hours. The nickel residue was then filtered through a celite pad and washed with hot THF (3 x 30 mL). The combined filtrate was evaporated under vacuum and triturated with methanol to afford Compound II as a white solid (0.79 g, 80% yield). Single crystals suitable for X-ray analysis were obtained by recrystallization from ethanol.[2]

Single-Crystal X-ray Diffraction

A suitable single crystal of each compound was mounted on a diffractometer. The crystal was kept at a constant temperature during data collection. Using monochromatic X-ray radiation, a series of diffraction images were collected by rotating the crystal.[3][4][5] The collected data were then processed to determine the unit cell parameters and to integrate the reflection intensities.[3][6]

The crystal structure was solved using direct methods and refined by full-matrix least-squares on F². All non-hydrogen atoms were refined anisotropically. Hydrogen atoms were placed in geometrically calculated positions and refined using a riding model.

Visualization of Potential Signaling Pathways and Experimental Workflow

Carbazole derivatives are known to exhibit a wide range of biological activities, including potent anticancer effects.[7][8] Their mechanism of action often involves the modulation of key signaling pathways that regulate cell proliferation, apoptosis, and angiogenesis.[9][10]

Figure 1: A generalized workflow for the synthesis, crystallization, and crystal structure determination of carbazole derivatives.

Figure 2: Potential anticancer signaling pathways modulated by carbazole derivatives.

The structural insights gained from the crystallographic analysis of Compound I and Compound II can aid in the rational design of more potent and selective inhibitors targeting these pathways. The elucidated three-dimensional structures provide a basis for computational modeling and docking studies to understand the molecular interactions between these carbazole derivatives and their biological targets. This, in turn, can accelerate the drug discovery and development process for novel anticancer therapeutics.

References

- 1. journals.iucr.org [journals.iucr.org]

- 2. journals.iucr.org [journals.iucr.org]

- 3. Single-crystal X-ray Diffraction [serc.carleton.edu]

- 4. X-ray crystallography - Wikipedia [en.wikipedia.org]

- 5. Data Collection for Crystallographic Structure Determination - PMC [pmc.ncbi.nlm.nih.gov]

- 6. neutrons.ornl.gov [neutrons.ornl.gov]

- 7. Palindromic carbazole derivatives: unveiling their antiproliferative effect via topoisomerase II catalytic inhibition and apoptosis induction - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Design, synthesis, molecular docking and biological evaluation of new carbazole derivatives as anticancer, and antioxidant agents - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Coumarin–carbazole based functionalized pyrazolines: synthesis, characterization, anticancer investigation and molecular docking - RSC Advances (RSC Publishing) DOI:10.1039/D1RA03970A [pubs.rsc.org]

In-Depth Technical Guide on the Solubility and Stability Studies of New Carbazole Compounds

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the critical solubility and stability studies for novel carbazole compounds, a promising class of molecules in drug discovery. Carbazoles and their derivatives have garnered significant attention for their wide range of pharmacological activities, including anticancer, anti-inflammatory, and neuroprotective properties. However, their often-poor aqueous solubility and potential for degradation can pose significant challenges in formulation development and clinical translation. This document offers detailed experimental protocols, data presentation standards, and visual workflows to aid researchers in navigating these crucial early-stage development hurdles.

Aqueous Solubility of Novel Carbazole Compounds

Aqueous solubility is a key determinant of a drug candidate's bioavailability. Poor solubility can lead to low absorption and limited efficacy. The following table summarizes the aqueous solubility data for a selection of recently developed carbazole compounds.

Table 1: Aqueous Solubility of Selected Novel Carbazole Compounds

| Compound Class | Specific Compound | pH | Solubility (µg/mL) | Reference |

| Carbazole Sulfonamide | Derivative 13f | 7.4 | 0.11 - 19.60 | [1] |

| Carbazole Sulfonamide | Derivative 13i | 7.4 | 0.11 - 19.60 | [1] |

| Carbazole Sulfonamide | Representative Compounds | 7.4 | 13.4 - 176.5 | |

| Carbazole Sulfonamide | Representative Compounds | 2.0 | 13.4 - 176.5 | |

| ALK Inhibitor | Alectinib HCl | Water | 10.3 ± 1.2 | [2] |

| ALK Inhibitor | Alectinib HCl | 1.2 | Degradation Observed | [2] |

| ALK Inhibitor | Alectinib HCl | 3.5 | ~50 (Maximum) | [2] |

| ALK Inhibitor | Alectinib HCl | 5.0 | 25.8 | [2] |

Chemical Stability of Novel Carbazole Compounds

Understanding the chemical stability of a new carbazole compound is essential for determining its shelf-life, storage conditions, and potential degradation pathways. Forced degradation studies are a critical component of this assessment, providing insights into the molecule's intrinsic stability.

Table 2: Summary of Forced Degradation Studies for a Representative Carbazole Compound (Carvedilol)

| Stress Condition | Reagent/Parameters | Observation | Degradation Products |

| Acid Hydrolysis | 0.5 M HCl | Stable | Not Observed |

| Base Hydrolysis | 0.5 M NaOH | Degradation Observed | Impurities A, B, C, D, E & Unknowns |

| Oxidative | 3.0% H₂O₂ | Degradation Observed | Impurities A, B, C, D, E & Unknowns |

| Thermal | 70°C | Degradation Observed | Impurities A, B, C, D, E & Unknowns |

| Photolytic | UV light (254 nm) | Degradation Observed | Impurities A, B, C, D, E & Unknowns |

Note: Data for Carvedilol, an established carbazole-containing drug, is presented to illustrate typical stability behavior. Specific degradation profiles for novel carbazole compounds will vary.

Experimental Protocols

Aqueous Solubility Determination: The Shake-Flask Method

The shake-flask method is a widely accepted technique for determining the thermodynamic solubility of a compound.

Methodology:

-

Preparation of Saturated Solution: An excess amount of the carbazole compound is added to a known volume of the desired aqueous medium (e.g., purified water, phosphate-buffered saline at a specific pH).

-

Equilibration: The resulting suspension is agitated in a mechanical shaker or on a rotating wheel at a constant temperature (typically 25°C or 37°C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: The undissolved solid is separated from the solution by centrifugation or filtration. Care must be taken to avoid precipitation of the dissolved compound during this step.

-

Quantification: The concentration of the carbazole compound in the clear supernatant or filtrate is determined using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).

-

Data Analysis: The solubility is reported as the average of at least three independent measurements.

Caption: Workflow for Shake-Flask Solubility Determination.

Chemical Stability Assessment: Forced Degradation Studies

Forced degradation studies expose the drug substance to stress conditions to accelerate its decomposition.

Methodology:

-

Stress Conditions: Prepare solutions of the carbazole compound in various stress media:

-

Acid Hydrolysis: 0.1 M to 1 M Hydrochloric Acid (HCl).

-

Base Hydrolysis: 0.1 M to 1 M Sodium Hydroxide (NaOH).

-

Oxidation: 3% to 30% Hydrogen Peroxide (H₂O₂).

-

Thermal: Store solutions and solid compound at elevated temperatures (e.g., 60-80°C).

-

Photostability: Expose solutions and solid compound to light according to ICH Q1B guidelines.

-

-

Time Points: Samples are collected at various time points (e.g., 0, 2, 4, 8, 24 hours) to monitor the degradation process.

-

Sample Preparation: At each time point, an aliquot of the stressed sample is withdrawn, neutralized if necessary, and diluted to a suitable concentration for analysis.

-

Analysis: The samples are analyzed using a stability-indicating HPLC method capable of separating the intact drug from its degradation products.

-

Data Evaluation: The percentage of degradation is calculated, and the major degradation products are identified and characterized.

Caption: Experimental Workflow for Forced Degradation Studies.

Signaling Pathways Modulated by Novel Carbazole Compounds

Many novel carbazole derivatives exert their pharmacological effects by modulating key signaling pathways implicated in disease pathogenesis. Understanding these interactions is crucial for mechanism-of-action studies.

MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is a critical signaling cascade that regulates cell proliferation, differentiation, and survival. Aberrant MAPK signaling is a hallmark of many cancers. Certain novel carbazole compounds have been shown to inhibit this pathway. For instance, "Molecule B" and "Molecule C" have been identified to inhibit the Ras1-MAPK pathway in Candida albicans by repressing the expression of genes such as UME6 and NRG1.[3]

Caption: Inhibition of the MAPK Signaling Pathway by Carbazole Compounds.

PI3K/Akt/mTOR Signaling Pathway

The PI3K/Akt/mTOR pathway is another central regulator of cell growth, proliferation, and survival. Its dysregulation is frequently observed in cancer. Carbazole derivatives have been investigated as inhibitors of this pathway.[4][5] For example, the carbazole alkaloid deactivates mTOR by suppressing rictor, which in turn induces apoptosis in lung cancer cells.[5]

Caption: Modulation of the PI3K/Akt/mTOR Pathway by Carbazole Derivatives.

G-Protein Coupled Receptor (GPCR) Signaling

GPCRs represent a large family of transmembrane receptors that play a crucial role in a multitude of physiological processes. They are significant targets for drug discovery. Some carbazole-containing compounds have been suggested to interact with and modulate GPCR signaling pathways.[6]

Caption: Interaction of Carbazole Compounds with GPCR Signaling.

References

- 1. researchgate.net [researchgate.net]

- 2. Solubility, pH-Solubility Profile, pH-Rate Profile, and Kinetic Stability of the Tyrosine Kinase Inhibitor, Alectinib [mdpi.com]

- 3. Development of Carbazole Derivatives Compounds against Candida albicans: Candidates to Prevent Hyphal Formation via the Ras1-MAPK Pathway | MDPI [mdpi.com]

- 4. Design, synthesis, molecular docking and biological evaluation of new carbazole derivatives as anticancer, and antioxidant agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Trends in GPCR drug discovery: new agents, targets and indications - PMC [pmc.ncbi.nlm.nih.gov]

initial spectroscopic analysis (NMR, FT-IR, Mass Spec) of Carbazole derivative 1

Introduction

Carbazole and its derivatives are a significant class of heterocyclic aromatic compounds, recognized for their wide-ranging applications in medicinal chemistry, materials science, and pharmaceuticals. Their unique electronic and photophysical properties make them valuable scaffolds in the development of novel therapeutic agents and functional materials. The precise structural elucidation of newly synthesized carbazole derivatives is a critical first step in any research and development pipeline. This technical guide provides an in-depth overview of the initial spectroscopic analysis of a model compound, designated as Carbazole Derivative 1 , utilizing fundamental analytical techniques: Nuclear Magnetic Resonance (NMR) Spectroscopy, Fourier-Transform Infrared (FT-IR) Spectroscopy, and Mass Spectrometry (MS). This document is intended for researchers, scientists, and drug development professionals, offering a summary of expected data, detailed experimental protocols, and a workflow for structural confirmation.

For the purpose of this guide, This compound is identified as 9-ethyl-9H-carbazole .

Spectroscopic Data Summary & Interpretation

The combination of NMR, FT-IR, and Mass Spectrometry provides a comprehensive structural profile of this compound. Each technique offers complementary information, which, when integrated, confirms the molecular structure with high confidence.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is paramount for determining the carbon-hydrogen framework of an organic molecule.

¹H NMR Data

The proton NMR spectrum provides information on the number of distinct proton environments, their electronic surroundings, and their proximity to other protons.

Table 1: ¹H NMR Data for this compound (500 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment |

|---|---|---|---|---|

| 8.11 | Doublet (d) | 7.8 | 2H | H-4, H-5 |

| 7.46 | Triplet (t) | 8.1 | 2H | H-2, H-7 |

| 7.39 | Doublet (d) | 8.2 | 2H | H-1, H-8 |

| 7.24 | Triplet (t) | 7.4 | 2H | H-3, H-6 |

| 4.39 | Quartet (q) | 7.3 | 2H | N-CH₂-CH₃ |

| 1.46 | Triplet (t) | 7.3 | 3H | N-CH₂-CH₃ |

Interpretation: The aromatic region (7.24-8.11 ppm) displays signals characteristic of the carbazole core. The downfield doublet at 8.11 ppm corresponds to the protons at positions 4 and 5, which are deshielded by the ring current. The signals for the ethyl group attached to the nitrogen atom are clearly visible: a quartet at 4.39 ppm for the methylene (-CH₂-) protons coupled to the adjacent methyl protons, and a triplet at 1.46 ppm for the methyl (-CH₃) protons coupled to the methylene protons. The integration values (2H, 2H, 2H, 2H, 2H, 3H) are consistent with the proposed 9-ethyl-9H-carbazole structure.

¹³C NMR Data

The carbon-13 NMR spectrum reveals the number of unique carbon environments in the molecule.

Table 2: ¹³C NMR Data for this compound (125 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

|---|---|

| 140.4 | C-4a, C-4b |

| 125.7 | C-2, C-7 |

| 122.8 | C-4, C-5 |

| 120.3 | C-3, C-6 |

| 118.9 | C-1, C-8 |

| 108.6 | C-9a, C-8a |

| 37.7 | N-CH₂-CH₃ |

| 13.8 | N-CH₂-CH₃ |

Interpretation: The spectrum shows eight distinct carbon signals, consistent with the symmetry of the 9-ethyl-9H-carbazole molecule. Six signals appear in the aromatic region (108.6-140.4 ppm), corresponding to the twelve carbons of the carbazole ring system. The two aliphatic signals at 37.7 ppm and 13.8 ppm are assigned to the methylene (-CH₂) and methyl (-CH₃) carbons of the N-ethyl group, respectively.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Table 3: FT-IR Spectral Data for this compound

| Wavenumber (cm⁻¹) | Intensity | Functional Group Assignment |

|---|---|---|

| 3051 | Medium | Aromatic C-H Stretch |

| 2978, 2925 | Medium | Aliphatic C-H Stretch (CH₃, CH₂) |

| 1597, 1485, 1450 | Strong | Aromatic C=C Ring Stretch |

| 1330 | Medium | Aromatic C-N Stretch |

| 750, 727 | Strong | C-H Out-of-plane Bending (Aromatic) |

Interpretation: The absence of a broad N-H stretching band around 3400 cm⁻¹, which is characteristic of the parent carbazole, strongly suggests that the nitrogen atom is substituted.[1] The presence of peaks around 2978 cm⁻¹ confirms the aliphatic C-H bonds of the ethyl group. Aromatic C-H stretching is observed at 3051 cm⁻¹.[1] The strong absorptions in the 1600-1450 cm⁻¹ region are characteristic of the carbazole aromatic ring system, and the strong bands at 750 and 727 cm⁻¹ are typical for the C-H out-of-plane bending in ortho-disubstituted benzene rings.[1]

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments, which helps to determine the molecular weight and confirm the molecular formula.

Table 4: Mass Spectrometry Data for this compound (Electron Ionization)

| m/z | Relative Intensity (%) | Assignment |

|---|---|---|

| 195 | 100 | [M]⁺ (Molecular Ion) |

| 180 | 85 | [M - CH₃]⁺ |

| 167 | 20 | [M - C₂H₄]⁺ (Carbazole radical cation) |

Interpretation: The mass spectrum shows the molecular ion peak [M]⁺ at m/z 195, which corresponds to the molecular weight of 9-ethyl-9H-carbazole (C₁₄H₁₃N).[2] The base peak at m/z 180 results from the loss of a methyl radical (-CH₃), a common fragmentation pathway. The peak at m/z 167 corresponds to the carbazole radical cation, resulting from the loss of ethylene. This fragmentation pattern is fully consistent with the structure of this compound.

Experimental Protocols

Detailed methodologies are crucial for reproducibility and data integrity.

NMR Spectroscopy

-

Sample Preparation : Approximately 10-20 mg of this compound was dissolved in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.[3] The solution was transferred to a 5 mm NMR tube.

-

Instrumentation : ¹H and ¹³C NMR spectra were recorded on a 500 MHz NMR spectrometer.

-

¹H NMR Parameters :

-

Pulse Program : Standard single pulse

-

Acquisition Time : 3.0 seconds

-

Relaxation Delay : 2.0 seconds

-

Number of Scans : 16

-

Spectral Width : 16 ppm

-

-

¹³C NMR Parameters :

-

Pulse Program : Proton-decoupled

-

Acquisition Time : 1.5 seconds

-

Relaxation Delay : 2.0 seconds

-

Number of Scans : 1024

-

Spectral Width : 240 ppm

-

-

Data Processing : The resulting Free Induction Decay (FID) was Fourier transformed, phase-corrected, and baseline-corrected. Chemical shifts were referenced to the TMS signal at 0.00 ppm.

FT-IR Spectroscopy

-

Sample Preparation : The spectrum was obtained using an Attenuated Total Reflectance (ATR) accessory. A small amount of the solid this compound was placed directly onto the ATR crystal.[4]

-

Instrumentation : A Fourier-Transform Infrared Spectrometer.

-

Parameters :

-

Spectral Range : 4000-650 cm⁻¹

-

Resolution : 4 cm⁻¹

-

Number of Scans : 32

-

-

Data Processing : A background spectrum of the clean, empty ATR crystal was recorded and automatically subtracted from the sample spectrum.[5][6]

Mass Spectrometry

-

Sample Preparation : A dilute solution of this compound was prepared in methanol at a concentration of approximately 1 mg/mL.[7]

-

Instrumentation : A Gas Chromatography-Mass Spectrometer (GC-MS) with an Electron Ionization (EI) source.

-

Ionization Method : Electron Ionization (EI) at 70 eV.[8]

-

Mass Analyzer : Quadrupole.

-

Parameters :

-

Ion Source Temperature : 230°C

-

GC Inlet Temperature : 250°C

-

Mass Range : m/z 40-500

-

-

Data Processing : The mass spectrum was recorded and analyzed to identify the molecular ion and major fragment peaks.

Workflow and Data Relationships

The logical flow of spectroscopic analysis and the interplay between the different techniques are crucial for efficient structural elucidation.

Caption: Workflow for the spectroscopic analysis of this compound.

Caption: Relationship between spectroscopic techniques and structural information.

Conclusion

The initial spectroscopic analysis provides a robust and self-consistent dataset for the structural confirmation of this compound as 9-ethyl-9H-carbazole. ¹H and ¹³C NMR spectroscopy elucidated the complete carbon-hydrogen framework, including the substitution pattern on the carbazole nitrogen. FT-IR spectroscopy confirmed the presence of key functional groups and, critically, the absence of the N-H bond from the parent carbazole. Finally, mass spectrometry unequivocally determined the molecular weight and provided a fragmentation pattern consistent with the proposed structure. This integrated analytical approach is fundamental to ensuring compound identity and purity in chemical research and drug development.

References

- 1. researchgate.net [researchgate.net]

- 2. 9H-Carbazole, 9-ethyl- [webbook.nist.gov]

- 3. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 4. drawellanalytical.com [drawellanalytical.com]

- 5. egikunoo.wordpress.com [egikunoo.wordpress.com]

- 6. documents.thermofisher.com [documents.thermofisher.com]

- 7. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]

- 8. chem.libretexts.org [chem.libretexts.org]

Methodological & Application

Application Notes and Protocols: Carbazole Derivatives in Organic Electronics

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the use of carbazole derivatives in the field of organic electronics. The versatile electronic and photophysical properties of carbazole-based materials make them excellent candidates for various components in Organic Light-Emitting Diodes (OLEDs), Organic Photovoltaics (OPVs), and Organic Field-Effect Transistors (OFETs).

Applications in Organic Light-Emitting Diodes (OLEDs)

Carbazole derivatives are widely utilized in OLEDs due to their excellent hole-transporting properties, high thermal stability, and wide energy bandgaps. Their versatility allows for their use as host materials for phosphorescent emitters, as fluorescent emitters themselves, and as hole-transporting layers.

Carbazole Derivatives as Host Materials in Phosphorescent OLEDs (PhOLEDs)

Carbazole-based materials are excellent hosts for phosphorescent emitters, particularly for blue and green PhOLEDs, due to their high triplet energies which facilitate efficient energy transfer to the phosphorescent guest. A well-known example is 4,4'-bis(N-carbazolyl)-1,1'-biphenyl (CBP).

Quantitative Performance Data of Carbazole Derivatives as Host Materials in PhOLEDs:

| Host Material | Dopant (Guest) | Device Structure | Max. External Quantum Efficiency (EQE) (%) | Max. Current Efficiency (cd/A) | Max. Luminance (cd/m²) | Emission Color | Reference |

| CBP | Ir(ppy)₃ | ITO/NPB/CBP:Ir(ppy)₃/BCP/Alq₃/LiF/Al | ~19 | ~60 | >10000 | Green | |

| CBP-CN | Ir(ppy)₃ | ITO/NPB/CBP-CN:Ir(ppy)₃/TPBi/LiF/Al | 23.13 | 80.61 | >20000 | Green | |

| CPD | FIrpic | ITO/TAPC/CPD:FIrpic/CPD/TPBi/LiF/Al | 14.8 | 26.2 | >10000 | Blue | |

| H2 | FIrpic | ITO/PEDOT:PSS/H2:FIrpic/Bphen/LiF/Al | 10.3 | 23.9 | 9170 | Blue | |

| TC-2 | Ir(piq)₂acac | ITO/TAPC/TC-2:Ir(piq)₂acac/TPBi/LiF/Al | 22.9 | 14.0 | >10000 | Red |

Note: Device structures are simplified representations. NPB = N,N'-di(1-naphthyl)-N,N'-diphenyl-1,1'-biphenyl, BCP = 2,9-dimethyl-4,7-diphenyl-1,10-phenanthroline, Alq₃ = tris(8-hydroxyquinolinato)aluminum, TPBi = 2,2',2''-(1,3,5-Benzinetriyl)-tris(1-phenyl-1-H-benzimidazole), TAPC = 1,1-bis[4-(di-p-tolylamino)phenyl]cyclohexane, FIrpic = bis(4,6-difluorophenylpyridinato-N,C2')picolinate, Ir(ppy)₃ = tris(2-phenylpyridine)iridium(III), Ir(piq)₂acac = bis(1-phenylisoquinoline)(acetylacetonate)iridium(III).

Carbazole Derivatives as Emitters in OLEDs

Carbazole derivatives can also be designed to function as the primary emitting material, particularly for blue fluorescence. By tuning the molecular structure, the emission color and efficiency can be controlled.

Quantitative Performance Data of Carbazole Derivatives as Emitters in OLEDs:

| Emitter Material | Device Structure | Max. EQE (%) | Max. Current Efficiency (cd/A) | Max. Luminance (cd/m²) | Emission Color | CIE (x, y) | Reference |

| BCzB-PPI | ITO/TAPC/BCzB-PPI/TPBi/LiF/Al | 4.43 | 3.77 | 11,364 | Deep-Blue | (0.159, 0.080) | |

| CZ-2 | ITO/PEDOT:PSS/CZ-2/LiF/Al | 9.5 | 20.2 | 4,104 | Greenish-Blue | Not Reported | |

| TC-3 | ITO/TAPC/TC-3/TPBi/LiF/Al | 5.1 | Not Reported | >5000 | Blue | Not Reported |

Applications in Organic Photovoltaics (OPVs) and Perovskite Solar Cells (PSCs)

In the realm of solar energy conversion, carbazole derivatives are primarily employed as hole-transporting materials (HTMs) in both OPVs and PSCs. Their high hole mobility and suitable energy levels facilitate efficient extraction and transport of holes from the photoactive layer to the anode. They offer a promising alternative to the commonly used but expensive spiro-OMeTAD.

Quantitative Performance Data of Carbazole-Based HTMs in Perovskite Solar Cells:

| HTM | Perovskite | Device Architecture | Power Conversion Efficiency (PCE) (%) | Open-Circuit Voltage (V_oc) (V) | Short-Circuit Current (J_sc) (mA/cm²) | Fill Factor (FF) | Reference |

| SGT-405 | CH₃NH₃PbI₃ | FTO/bl-TiO₂/mp-TiO₂/Perovskite/SGT-405/Au | 14.79 | 1.01 | 21.05 | 0.70 | |

| V1205 (cross-linkable) | (MA,FA)Pb(I,Br)₃ | ITO/PEDOT:PSS/V1205/Perovskite/PCBM/BCP/Ag | 16.9 | 1.05 | 21.9 | 0.73 | |

| CzAn (polymer) | Sn-Pb Perovskite | ITO/CzAn/Perovskite/C60/BCP/Ag | 22.6 | 0.86 | 31.2 | 0.84 | |

| KZRD | (MA,FA)Pb(I,Br)₃ | FTO/c-TiO₂/mp-TiO₂/Perovskite/KZRD/Au | 20.40 | 1.12 | 23.54 | 0.77 | |

| V1209 | Triple-cation Perovskite | FTO/c-TiO₂/mp-TiO₂/Perovskite/V1209/Au | ~18 | 1.08 | 22.5 | 0.74 |

Note: Device architectures are simplified. FTO = Fluorine-doped Tin Oxide, bl = blocking layer, mp = mesoporous, PCBM =-Phenyl-C61-butyric acid methyl ester, BCP = Bathocuproine.

Experimental Protocols

Synthesis of a Key Carbazole Derivative: 4,4'-bis(N-carbazolyl)-1,1'-biphenyl (CBP) via Ullmann Condensation

This protocol describes a common method for synthesizing CBP, a widely used host material in OLEDs.

Materials:

-

4,4'-Diiodobiphenyl

-

Carbazole

-

Copper powder

-

Potassium carbonate (K₂CO₃)

-

1,3-Diisopropylbenzene (or another high-boiling point solvent)

-

Toluene

-

Methanol

-

2 L three-necked flask

-

Stirrer

-

Condenser

-

Nitrogen inlet/outlet

Procedure:

-